molecular formula C28H31NO6 B14965854 1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one

1-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxypropan-1-one

Cat. No.: B14965854
M. Wt: 477.5 g/mol
InChI Key: SSXUKMKSNIBPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYPROPAN-1-ONE is a synthetic compound known for its biological activity and potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core.

Preparation Methods

The synthesis of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYPROPAN-1-ONE involves several steps, typically starting with the preparation of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler condensation, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring. The methoxy groups are introduced through methylation reactions, often using reagents like methyl iodide. The final step involves the attachment of the phenoxypropanone moiety through a series of substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYPROPAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYPROPAN-1-ONE involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as a positive allosteric potentiator of NMDA receptors, particularly those containing the GluN2C and GluN2D subunits. This potentiation enhances the receptor’s response to neurotransmitters like glutamate, leading to increased neuronal activity .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYPROPAN-1-ONE is unique due to its specific structural features and biological activity. Similar compounds include:

This detailed article provides a comprehensive overview of 1-{6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-2-PHENOXYPROPAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one

InChI

InChI=1S/C28H31NO6/c1-19(35-23-8-6-5-7-9-23)28(30)29-15-14-20-16-26(32-3)27(33-4)17-24(20)25(29)18-34-22-12-10-21(31-2)11-13-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3

InChI Key

SSXUKMKSNIBPPD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.